molecular formula C14H16N4OS B2978332 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034533-34-9

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2978332
CAS No.: 2034533-34-9
M. Wt: 288.37
InChI Key: JDFIMSTVUHFFQP-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide: is a synthetic organic compound that features a triazole ring, a thiophene ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Cyclohexene Carboxamide Group: This step involves the reaction of a cyclohexene derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Studies: It can be used as a probe to study biological processes involving triazole and thiophene derivatives.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide
  • N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide

Uniqueness

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(11-5-2-1-3-6-11)15-9-12-10-18(17-16-12)13-7-4-8-20-13/h1-2,4,7-8,10-11H,3,5-6,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFIMSTVUHFFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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